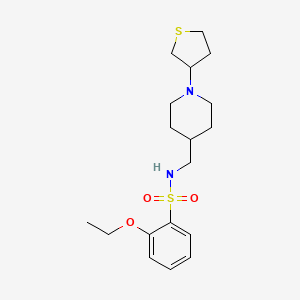

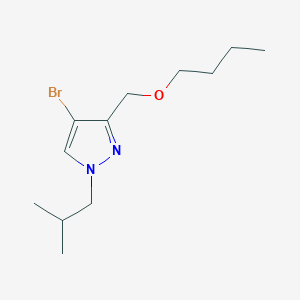

![molecular formula C17H21N3O2 B2755492 3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415457-03-1](/img/structure/B2755492.png)

3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Synthesis and Characterization

3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide, a benzamide derivative, is used in the synthesis of complex organic compounds. For example, it has been used in water-mediated synthesis of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, which are characterized using FT-IR, NMR, and X-ray diffraction techniques. These synthesized compounds are further investigated through computational chemistry methods, indicating their potential in various scientific applications (Jayarajan et al., 2019).

Nonlinear Optical (NLO) Properties

Benzamide derivatives, including variants of this compound, have been studied for their nonlinear optical properties. This includes investigating their potential in molecular docking, which suggests their relevance in the inhibition of tubulin polymerization and potential anticancer activity. The NLO properties of such compounds are examined in detail to understand their interaction with biological systems, particularly in the context of cancer treatment (Jayarajan et al., 2019).

Electronic and Molecular Structure

The electronic and molecular structures of compounds related to this compound are often characterized using techniques like X-ray diffraction and quantum mechanics. These studies provide insights into the geometric and electronic structural characterization of related compounds, enabling a deeper understanding of their chemical behavior and potential applications in scientific research (Duchamp et al., 1983).

Potential in Treatment of Diseases

These compounds have shown promise in the treatment of various diseases, especially in cancer research. For instance, their derivatives have been tested for their efficacy against melanoma cells and other cancer cell lines, indicating their potential role in targeted drug delivery and enhanced efficacy in cancer therapy (Wolf et al., 2004).

Antimicrobial and Anticancer Activities

The synthesis of novel azoles and azines from cyanoacetamide derivatives, related to this compound, has shown significant antimicrobial and anticancer activities. These compounds have been tested against various bacterial strains and cancer cell lines, underscoring their potential in developing new therapeutic agents (Hamed et al., 2020).

Future Directions

The future directions for “3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide” could involve further exploration of its potential biological activities and therapeutic applications. The pyrrolidine scaffold offers a promising avenue for the design of new compounds with different biological profiles .

properties

IUPAC Name |

3-cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c18-11-13-2-1-3-14(10-13)17(21)19-15-4-7-20(12-15)16-5-8-22-9-6-16/h1-3,10,15-16H,4-9,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYDSRMBLRCTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)

![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)

![[4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione](/img/structure/B2755428.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2755431.png)